![molecular formula C18H29N3O2 B4766591 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4766591.png)
2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. DPA is a small molecule that belongs to the family of piperazine compounds and has been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, but it is believed to work by targeting specific receptors in the body. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to inhibit the replication of various viruses, including influenza and hepatitis C.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to reach its target receptors. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of the role of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in the regulation of cellular processes, such as calcium signaling and protein folding. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide and its effects in different experimental systems.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15-5-6-17(13-16(15)2)23-14-18(22)19-7-4-8-21-11-9-20(3)10-12-21/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHGTMHTOIUJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCN2CCN(CC2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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